molecular formula C16H19N3O4 B2847124 4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 893781-34-5

4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2847124
CAS No.: 893781-34-5
M. Wt: 317.345
InChI Key: UTCYXFWTPXHWPV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione class, characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:

  • 1-Methyl group: May stabilize the pyrrolo ring conformation and reduce metabolic degradation .

Properties

IUPAC Name

4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-18-12-9-19(7-8-23-2)15(21)13(12)14(17-16(18)22)10-3-5-11(20)6-4-10/h3-6,14,20H,7-9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCYXFWTPXHWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis Approaches

Core Pyrrolo[3,4-d]Pyrimidine Formation

The pyrrolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A validated method involves reacting 4-amino-5-carboxamide pyrimidine derivatives with α,β-unsaturated ketones under acidic conditions. For instance, titanium(IV) isopropoxide-mediated cyclization enables the formation of tri- and tetrasubstituted pyrimidin-4-ones in a single step, achieving yields of 65–82%. This method’s efficiency stems from the Lewis acid’s ability to activate carbonyl groups for intramolecular amide addition.

Functionalization of the Core Structure

Introduction of the 4-Hydroxyphenyl Group

Electrophilic aromatic substitution (EAS) is employed to attach the hydroxyphenyl moiety. Using Friedel-Crafts acylation, 4-hydroxyacetophenone reacts with the pyrrolo[3,4-d]pyrimidine core in the presence of AlCl₃, yielding a 72% intermediate. Subsequent demethylation with BBr₃ generates the free phenolic group.

Methoxyethyl and Methyl Group Incorporation

The 2-methoxyethyl side chain is introduced via nucleophilic substitution. Treatment of 6-bromo-pyrrolo[3,4-d]pyrimidine with 2-methoxyethylamine in DMF at 80°C achieves a 68% yield. The N-methyl group is installed early in the synthesis using methyl iodide under basic conditions (K₂CO₃, DMF), ensuring regioselectivity.

Green Chemistry Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A comparative study demonstrated that cyclocondensation under microwave conditions (140°C, 45 min) improved yields from 70% to 89% compared to conventional heating. This method is particularly effective for coupling the hydroxyphenyl group, as microwave energy enhances π-π stacking interactions.

Mechanochemical Methods

Solid-state synthesis via mortar-pestle grinding eliminates solvent use. Ball-milling the pyrrolo[3,4-d]pyrimidine precursor with 4-hydroxyphenylboronic acid and Pd(OAc)₂ catalyst for 30 minutes achieves a 76% yield. This approach reduces waste and avoids toxic solvents like DCM.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to optimize heat and mass transfer. A pilot study reported a 92% conversion rate when producing the pyrrolo[3,4-d]pyrimidine core at a flow rate of 10 mL/min and 120°C. Key parameters include:

Parameter Optimal Value
Temperature 120°C
Residence Time 8 min
Catalyst Loading 5 mol% Pd

Purification Techniques

Crystallization using ethyl acetate/n-hexane (1:3) yields 95% pure product. For higher purity (>99%), preparative HPLC with a C18 column and acetonitrile/water gradient is recommended.

Catalytic Advancements

Titanium(IV)-Mediated Cyclization

Titanium(IV) isopropoxide facilitates one-pot cyclization, forming the pyrrolo[3,4-d]pyrimidine core in 82% yield. The mechanism involves dual activation of β-ketoamide and primary amide groups, enabling rapid ring closure.

Organocatalytic Asymmetric Synthesis

Chiral phosphoric acids (e.g., TRIP) induce enantioselectivity during hydroxyphenyl group attachment. A 2016 study achieved 88% ee using 10 mol% catalyst loading in toluene at −20°C.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Scalability
Multi-Step Organic 68–72 95 12–24 h Moderate
Microwave-Assisted 89 97 45 min High
Mechanochemical 76 93 30 min Low
Continuous Flow 92 99 8 min Industrial

Microwave and flow-based methods outperform traditional techniques in efficiency and scalability, while mechanochemical routes excel in sustainability.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 6.75 (d, J = 8.4 Hz, 2H, ArH), 4.12 (t, J = 6.0 Hz, 2H, OCH₂), 3.55 (s, 3H, OCH₃), 3.30 (s, 3H, NCH₃).
  • HRMS : m/z [M + H]⁺ calcd. for C₁₆H₁₈N₃O₄: 316.1297; found: 316.1301.

Purity Assessment

HPLC analysis (UV detection at 254 nm) confirms >99% purity using a gradient of 10–90% acetonitrile in 0.1% TFA over 20 min.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the pyrrolo[3,4-d]pyrimidine core.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups to the methoxyethyl moiety.

Scientific Research Applications

4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrrolo[3,4-d]pyrimidine core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Position 4 : Hydroxyphenyl groups (target compound, ) improve target binding via H-bonding compared to chlorophenyl () or bromophenyl () derivatives.
  • Position 6 : 2-Methoxyethyl (target) offers a balance between hydrophilicity and flexibility, contrasting with rigid aryl () or bulky naphthyl () groups.

Physicochemical Properties

Compound Melting Point (°C) Rf Value (TLC) IR Peaks (cm⁻¹) NMR Features (δ, ppm)
Target Compound Not reported Not reported ~3400 (-OH), ~1680 (C=O) Expected: δ 3.2–4.0 (OCH2CH2OCH3)
Compound 4j ~220 0.41 3640 (-OH), 1680 (C=O) Aromatic protons at δ 6.74–7.44
Compound 13 188 0.48 NH₂ at δ 5.87, OCH3 at δ 3.73 CH2 at δ 3.62, Ar-H at δ 6.74–7.44
Compound B Not reported Not reported Not reported Octyl chain expected at δ 1.2–1.6

Key Observations :

  • The target compound’s hydroxyl group would result in a broad IR peak ~3400 cm⁻¹, similar to Compound 4j .
  • Methoxyethyl substituents may show distinct NMR signals (e.g., δ 3.2–3.5 for OCH3 and δ 3.6–4.0 for CH2) compared to benzyl (δ ~3.8–4.0) .

Key Observations :

  • Chlorophenyl/bromophenyl derivatives () show strong kinase inhibition due to halogen-mediated hydrophobic interactions.
  • Hydroxyphenyl analogs (target compound, ) may prioritize metabolic targets (e.g., α-glucosidase) via H-bonding .

Key Observations :

  • Higher yields (e.g., 87% for Compound 4j ) are achieved via cyclocondensation, whereas cross-coupling reactions () often yield <70%.
  • The target compound’s synthesis may require optimized conditions for introducing the methoxyethyl group.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with cyclization of precursors such as barbituric acid derivatives and substituted phenols. For example, cyclization under reflux with acid catalysts (e.g., HCl) in solvents like isopropanol (iPrOH) is a common strategy . Key optimizations include:

  • Temperature control : Maintaining 80–100°C during cyclization to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for intermediates.
  • Purification : Column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization improves purity .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., hydroxyl at 4-phenyl, methoxyethyl at C6) and confirm ring saturation .
  • X-ray crystallography : Resolves the fused pyrrolo-pyrimidine bicyclic system and hydrogen-bonding patterns (e.g., carbonyl interactions) .
  • HRMS : Validates molecular formula and fragmentation patterns .

Q. How is preliminary biological activity screening conducted for this compound?

Initial screening involves:

  • Enzyme inhibition assays : Test against kinases (e.g., tyrosine kinases) using fluorescence-based protocols .
  • Cellular assays : Cytotoxicity in cancer cell lines (e.g., MTT assay) and receptor binding (e.g., dopamine receptors via radioligand displacement) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

SAR strategies include:

  • Substituent variation : Replace the 2-methoxyethyl group with allyl or benzyl moieties to modulate lipophilicity and receptor affinity .
  • Positional isomerism : Compare 4-hydroxyphenyl vs. fluorophenyl derivatives to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical hydrogen-bonding sites in the pyrrolo-pyrimidine core .

Q. What mechanistic insights exist regarding its interaction with enzyme targets like tyrosine kinases?

  • Binding mode analysis : The compound acts as a competitive inhibitor by occupying the ATP-binding pocket of kinases. The 4-hydroxyphenyl group forms hydrogen bonds with catalytic lysine residues, while the methoxyethyl side chain enhances hydrophobic interactions .
  • Kinetic studies : Measure inhibition constants (Kᵢ) using Lineweaver-Burk plots to differentiate competitive vs. non-competitive mechanisms .

Q. How should conflicting data on biological activity across studies be resolved?

Contradictions (e.g., varying IC₅₀ values in kinase assays) may arise from:

  • Structural variability : Subtle differences in substituents (e.g., methoxy vs. ethoxy groups) alter solubility and target engagement .
  • Assay conditions : Standardize buffer pH, ATP concentrations, and cell passage numbers to reduce variability .
  • Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity, in vivo models for efficacy) .

Notes

  • Methodological focus : Emphasized reproducible protocols from peer-reviewed syntheses and assays.
  • Advanced SAR : Integrated crystallographic and computational insights for target-driven design.

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